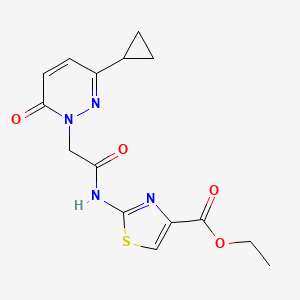

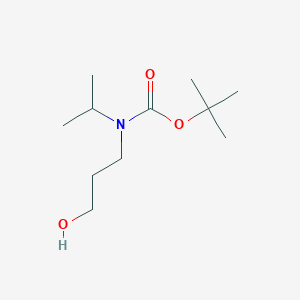

N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a derivative of 1,2,3-triazoles . Triazoles are nitrogen-containing heterocyclic compounds that are part of essential building blocks like amino acids, nucleotides, etc . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . A new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .Molecular Structure Analysis

The 1,2,3-triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Chemical Reactions Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . A new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis and chemical behavior of N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide derivatives have been extensively explored. For instance, the study by Albert and others on v-Triazolo[4,5-d]pyrimidines reveals the cyclization of 4-methylamino-1,2,3-triazole-5-carboxamide and its derivatives, demonstrating complex reaction mechanisms and product formations (Albert, 1981). Similarly, Szabó et al. synthesized N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides on d-secoestrone scaffolds, revealing significant antiproliferative activities in vitro, which illustrates the compound's utility in medicinal chemistry research (Szabó et al., 2016).

Structural and Biological Activities

Several studies have focused on the structural characterization and biological activities of this compound derivatives. Research by Nein et al. on 5-hydroxy-1-tolyl(benzyl)-1,2,3-triazoles demonstrated the ability of these compounds to undergo alkylation reactions, suggesting potential applications in synthetic and medicinal chemistry (Nein et al., 2016). Additionally, Kelly et al. synthesized N-(ferrocenylmethyl)benzene-carboxamide derivatives, which exhibited cytotoxic effects on certain cancer cell lines, indicating their potential as anticancer agents (Kelly et al., 2007).

Catalysis and Material Science

The compound and its derivatives have also been researched for applications in catalysis and material science. Saleem et al. discussed the synthesis of half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands, showcasing their application in catalytic oxidation and transfer hydrogenation (Saleem et al., 2013). This highlights the compound's versatility in facilitating chemical transformations.

Mechanism of Action

Target of Action

N-benzyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex compound with a variety of potential targets. The primary targets are likely to be enzymes or receptors that interact with the triazole moiety . The specific role of these targets can vary widely, depending on the biological context.

Mode of Action

The compound interacts with its targets through the triazole moiety. The nitrogen atoms of the triazole ring can form hydrogen bonds with the target, leading to changes in the target’s function . The benzyl and carboxamide groups may also contribute to the binding affinity and specificity.

Biochemical Pathways

It’s known that triazole derivatives can affect a variety of biochemical pathways, often by inhibiting key enzymes . The downstream effects can include changes in signal transduction, gene expression, and metabolic processes.

Pharmacokinetics

The compound is likely to have good bioavailability due to its small size and the presence of polar groups . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to make accurate predictions.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. Potential effects could include changes in cell signaling, gene expression, and metabolic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets

properties

IUPAC Name |

N-benzyl-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-15-8-10(13-14-15)11(16)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBPGWWYJKCYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2944727.png)

![N-[2-(3,4-Dihydro-2H-chromen-6-ylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2944736.png)

![13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2944738.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2944739.png)